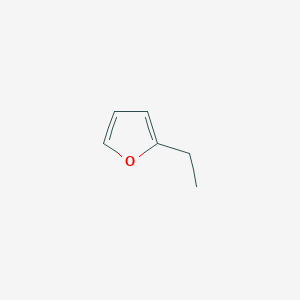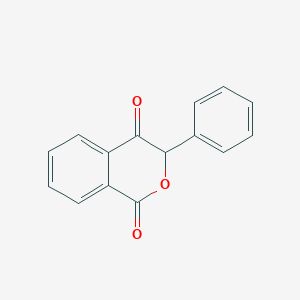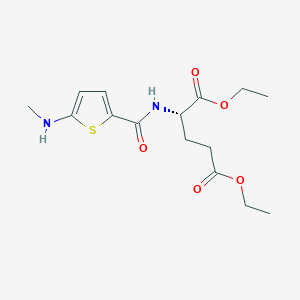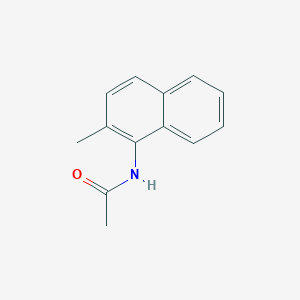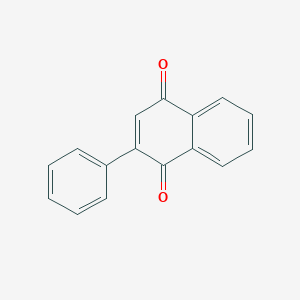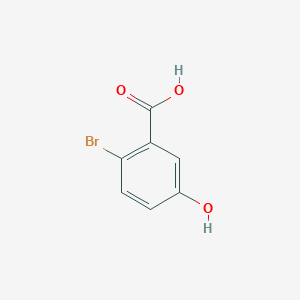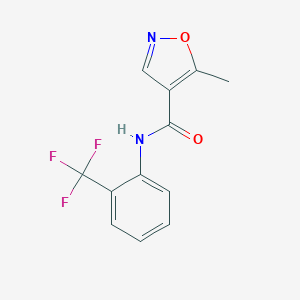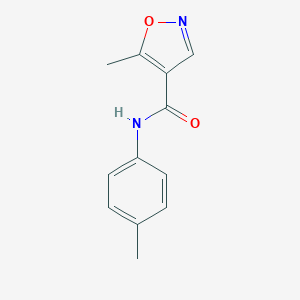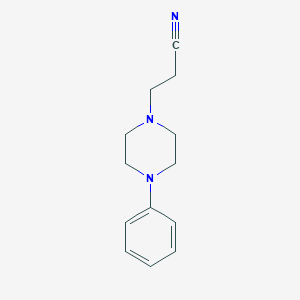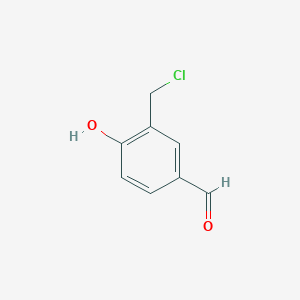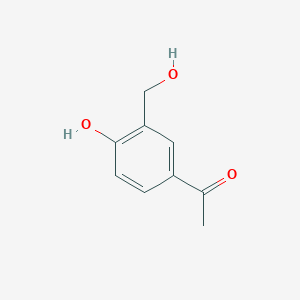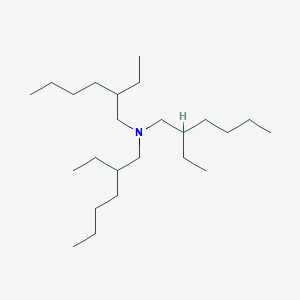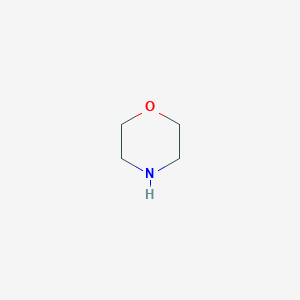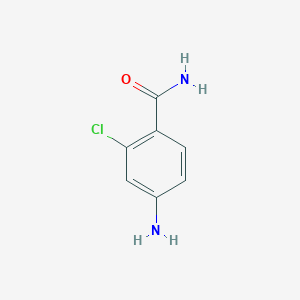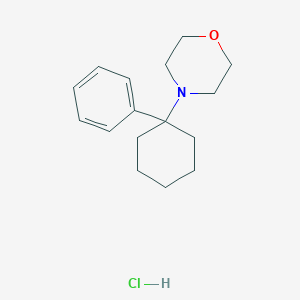
1-(1-Phenylcyclohexyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylcyclohexyl)morpholine hydrochloride, also known as PCMoH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has a similar chemical structure. PCMoH has been studied extensively in scientific research for its potential use as a psychoactive drug. However, due to its potential for abuse and lack of approved medical use, it is classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Phenylcyclohexyl)morpholine hydrochloride is not fully understood. However, it is believed to act as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(1-Phenylcyclohexyl)morpholine hydrochloride may disrupt normal brain function and lead to the hallucinogenic effects observed in studies.
Efectos Bioquímicos Y Fisiológicos
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. These effects suggest that 1-(1-Phenylcyclohexyl)morpholine hydrochloride may have potential as a therapeutic agent for conditions such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Phenylcyclohexyl)morpholine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it has a longer duration of action than PCP, which allows for longer experiments. It is also less potent than PCP, which may make it easier to work with in the lab. However, one limitation is that it is a controlled substance, which makes it difficult to obtain and work with legally. Additionally, its potential for abuse and lack of approved medical use may make it less attractive for some researchers.
Direcciones Futuras
There are several future directions for research on 1-(1-Phenylcyclohexyl)morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for conditions such as depression and anxiety. Further studies are needed to determine its safety and efficacy for these uses. Another area of interest is its mechanism of action, which is not fully understood. More research is needed to determine how it interacts with the NMDA receptor and other neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects of 1-(1-Phenylcyclohexyl)morpholine hydrochloride use, both in humans and animals. This information will be important for determining its potential as a therapeutic agent and for understanding its potential for abuse.
Métodos De Síntesis
The synthesis of 1-(1-Phenylcyclohexyl)morpholine hydrochloride involves the reaction of 1-phenylcyclohexanone with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been studied for its potential use as a psychoactive drug. It has been shown to have similar effects to PCP, including hallucinations, dissociation, and euphoria. However, it has also been found to have unique properties that make it a promising candidate for further research. For example, it has a longer duration of action than PCP and is less potent, which may make it safer for use in humans.
Propiedades
Número CAS |
1934-49-2 |
|---|---|
Nombre del producto |
1-(1-Phenylcyclohexyl)morpholine hydrochloride |
Fórmula molecular |
C16H24ClNO |
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
4-(1-phenylcyclohexyl)morpholine;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
Clave InChI |
RTARNXZLDAUNOX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
Pictogramas |
Irritant |
Números CAS relacionados |
2201-40-3 (Parent) |
Sinónimos |
4-(1-Phenylcyclohexyl)morpholine Hydrochloride; 1-(1-Phenylcyclohexyl)morpholine Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



